

Spectroscopic Profile of 4-Cyclohexyl-2-methyl-2-butanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyclohexyl-2-methyl-2-butanol

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This guide provides a comprehensive overview of the spectroscopic data for **4-Cyclohexyl-2-methyl-2-butanol**, a key fragrance ingredient also known as Coranol.^{[1][2]} Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 4-Cyclohexyl-2-methylbutan-2-ol^[3]
- CAS Number: 83926-73-2^{[2][4]}
- Molecular Formula: C₁₁H₂₂O^{[3][4]}
- Molecular Weight: 170.29 g/mol ^{[3][5]}
- Physical Description: Colorless liquid, which may partially crystallize, with a floral, spicy note.^[6]

Spectroscopic Data

While a comprehensive set of experimentally verified spectra for **4-Cyclohexyl-2-methyl-2-butanol** is not readily available in public spectral databases, the following tables summarize the predicted and expected data based on its chemical structure and the known spectroscopic behavior of tertiary alcohols.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 1.60 - 1.80	Multiplet	5H	Cyclohexyl -CH ₂ (axial)
~ 1.45	Singlet	1H	-OH
~ 1.20 - 1.40	Multiplet	4H	-CH ₂ -CH ₂ -
~ 1.15	Singlet	6H	2 x -CH ₃
~ 0.85 - 1.05	Multiplet	6H	Cyclohexyl -CH ₂ (equatorial) and -CH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~ 71.0	C	C-OH
~ 45.0	CH ₂	-CH ₂ -C(OH)
~ 37.5	CH	Cyclohexyl -CH
~ 33.5	CH ₂	Cyclohexyl -CH ₂
~ 29.0	CH ₃	2 x -CH ₃
~ 26.5	CH ₂	Cyclohexyl -CH ₂
~ 26.0	CH ₂	Cyclohexyl -CH ₂
~ 25.0	CH ₂	-CH ₂ -Cyclohexyl

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch
2960 - 2850	Strong	C-H stretch (aliphatic)
1450	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH ₃)
1200 - 1100	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment	Notes
170	[C ₁₁ H ₂₂ O] ⁺	Molecular Ion (M ⁺) - Expected to be weak or absent for a tertiary alcohol.
155	[M - CH ₃] ⁺	Loss of a methyl group.
152	[M - H ₂ O] ⁺	Dehydration, a common fragmentation for alcohols.
83	[C ₆ H ₁₁] ⁺	Cyclohexyl cation.
59	[C ₃ H ₇ O] ⁺	Alpha-cleavage fragment [(CH ₃) ₂ COH] ⁺ .

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Cyclohexyl-2-methyl-2-butanol** in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (typically several hundred to thousands of scans).

- Process the data similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak at 77.16 ppm, which is then referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of neat **4-Cyclohexyl-2-methyl-2-butanol** directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm^{-1} .
- Data Processing: Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

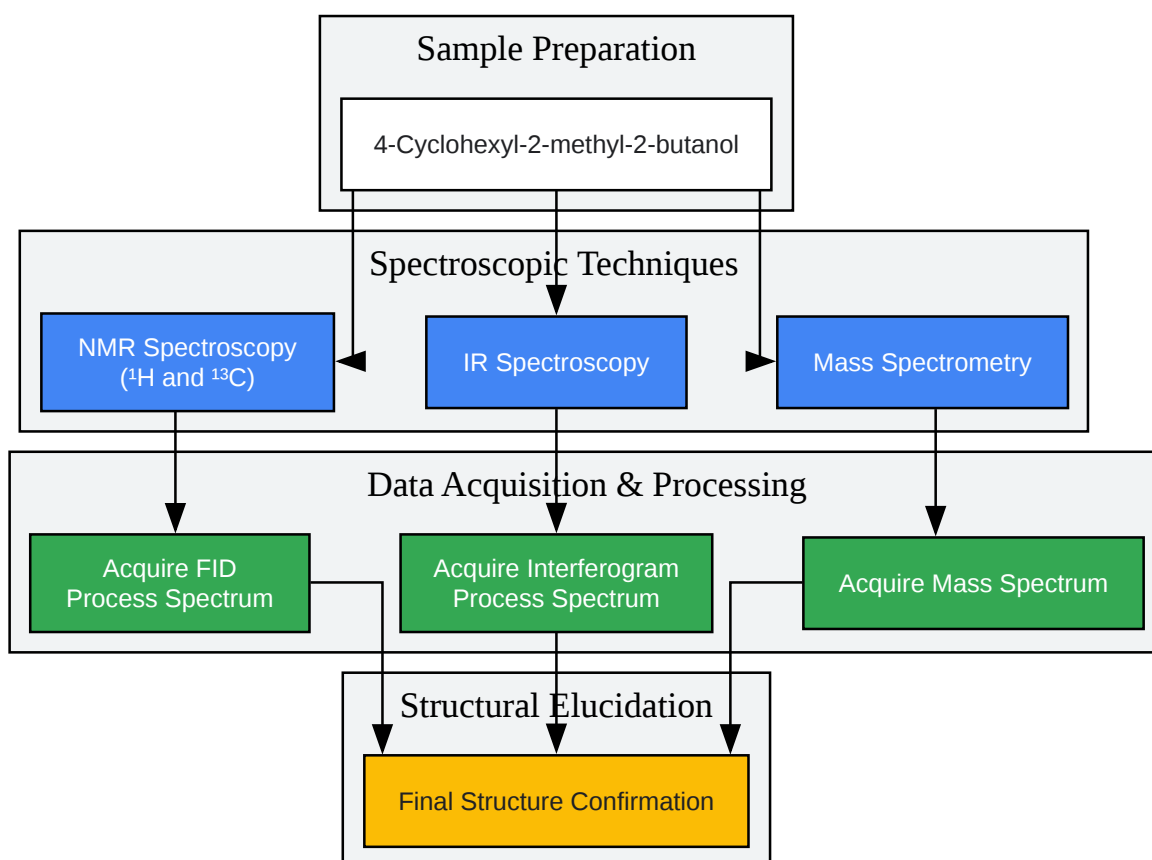
Procedure (Electron Ionization - EI):

- Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak and the major fragment peaks are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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